molecular formula C22H21ClN4O2 B3870192 2-chloro-N-[1-phenyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide

2-chloro-N-[1-phenyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B3870192
M. Wt: 408.9 g/mol
InChI Key: VBDNUULEGLVWMN-UHFFFAOYSA-N
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Description

2-chloro-N-[1-phenyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine moiety, and a benzamide group. Its chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-phenyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine moiety and the benzamide group. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques like high-pressure reactors and automated synthesis systems to optimize the reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-phenyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-chloro-N-[1-phenyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-phenyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide
  • 1-phenyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazole
  • N-[1-phenyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide

Uniqueness

2-chloro-N-[1-phenyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity for certain molecular targets

Properties

IUPAC Name

2-chloro-N-[2-phenyl-4-(piperidine-1-carbonyl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c23-19-12-6-5-11-17(19)21(28)25-20-18(22(29)26-13-7-2-8-14-26)15-24-27(20)16-9-3-1-4-10-16/h1,3-6,9-12,15H,2,7-8,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDNUULEGLVWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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